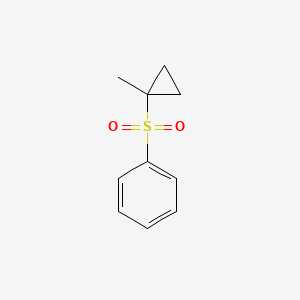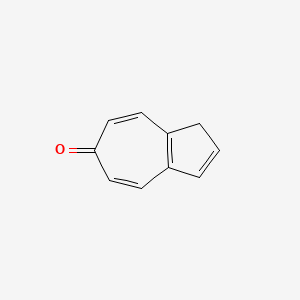
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is an organic compound with the molecular formula C21H14O2 It is a derivative of benzophenone, where one phenyl group is substituted with a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone typically involves the condensation of 4-hydroxybenzophenone with 2-phenylnaphthalene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone derivatives.
Reduction: Formation of 4-hydroxyphenyl alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone: A similar compound with hydroxyl groups on both phenyl rings.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A derivative with an alkyne group.
Uniqueness
(4-Hydroxyphenyl)(2-phenylnaphthalen-1-yl)methanone is unique due to the presence of the naphthyl group, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
63619-97-6 |
|---|---|
Fórmula molecular |
C23H16O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-(2-phenylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C23H16O2/c24-19-13-10-18(11-14-19)23(25)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15,24H |
Clave InChI |
HTNWXJOLAMOPLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)









![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
